Nigrocin-6N protein precursor, partial
Description
Foundational Concepts of Bioactive Peptides and Their Precursors
Bioactive peptides are short chains of amino acids that exert specific physiological effects in the body. nih.gov Unlike their inert parent proteins, these peptides become active upon release, a process often mediated by enzymatic hydrolysis. frontiersin.org These molecules are ubiquitous in nature, found in animals, plants, and microorganisms. oup.com The synthesis of bioactive peptides can occur through several pathways, including digestion by gastrointestinal enzymes, fermentation by microbes, or through chemical synthesis once the amino acid sequence is known. frontiersin.org Structurally, bioactive peptides occupy a unique space between small chemical compounds and large biopharmaceuticals, offering high specificity and potency with potentially fewer side effects. nih.gov
All known antimicrobial peptides (AMPs) are initially synthesized as larger protein precursors. researchgate.net These precursors typically consist of a signal peptide, a pro-region, and the mature, active peptide sequence. nih.gov The signal peptide guides the precursor through the cell's secretory pathway, while the often-anionic pro-piece may help to neutralize the cationic charge of the mature peptide, preventing self-toxicity during synthesis and transport. researchgate.netnih.gov The active AMP is released through proteolytic cleavage of this precursor. nih.gov
The Significance of Endogenous Peptide Systems in Innate Immunity
The innate immune system serves as the body's first and non-specific line of defense against invading pathogens. researchgate.netoup.com A crucial component of this system is the production of endogenous antimicrobial peptides (AMPs). researchgate.net These peptides, including well-studied families like cathelicidins and defensins, provide a rapid chemical shield against a wide array of microorganisms such as bacteria, fungi, and some viruses. researchgate.netresearchgate.net The production of these peptides can be constitutive or induced by infection or inflammation. gq.co.za
The role of these endogenous peptide systems extends beyond direct microbial killing. They are key modulators of the immune response, capable of recruiting immune cells like neutrophils and macrophages to the site of infection. nih.govnih.gov This function helps to bridge the gap between the immediate innate response and the more complex, adaptive immune system. researchgate.netnih.gov The coordinated regulation and expression of multiple AMPs at a single site can create a powerful and synergistic defense against pathogens. researchgate.net
Overview of Amphibian Skin Secretions as a Source of Antimicrobial Peptides (AMPs)
The skin of amphibians is a remarkable and prolific source of a diverse array of antimicrobial peptides. nih.govdoccheck.com Lacking the physical protection of scales or hair, amphibians secrete a complex cocktail of these bioactive compounds from granular glands in their skin as a defense mechanism against pathogens and predators. doccheck.commdpi.com When an amphibian is stressed or injured, these peptides are released in high concentrations. mdpi.com
Researchers have identified hundreds of AMPs from amphibian skin, which are typically cationic and adopt an α-helical structure. doccheck.comnih.gov These peptides exhibit broad-spectrum antimicrobial activity and often work by disrupting the integrity of microbial cell membranes. mdpi.comnih.gov The sheer diversity of these peptides, even among closely related frog species, makes amphibian skin a key resource for the discovery of novel antimicrobial agents. doccheck.com
Contextualizing the Nigrocin Family of Antimicrobial Peptides
The Nigrocin family of antimicrobial peptides is a group of bioactive compounds originally isolated from the skin of ranid frogs, such as Pelophylax nigromaculatus (formerly Rana nigromaculata) and Rana grahami. nih.govevitachem.comoup.com This family is characterized by specific structural motifs, including in some members a disulfide-bridged cyclic domain known as the "Rana box". doccheck.comoup.com
Members of the Nigrocin family, such as Nigrocin-1 and Nigrocin-2 (B1578548), have demonstrated a broad spectrum of antimicrobial activity against various microorganisms. nih.gov Structural studies reveal that these peptides typically form an amphipathic α-helix, a common feature that allows them to interact with and disrupt bacterial membranes. nih.gov The potency and activity of different Nigrocin peptides can vary based on their specific amino acid sequence and resulting physicochemical properties like net charge and hydrophobicity. evitachem.com
| Peptide Family | Representative Members | Common Source Organism(s) | Key Structural Feature(s) |
| Nigrocin-2 | Nigrocin-2GRa, Nigrocin-2GRb, Nigrocin-2GRc | Rana grahami | C-terminal "Rana box" motif, Amphipathic α-helix. doccheck.comevitachem.com |
| Brevinin-1 | Brevinin-1 | Rana species | C-terminal "Rana box" motif. doccheck.comevitachem.com |
| Brevinin-2 | Brevinin-2 | Rana species | C-terminal "Rana box" motif. doccheck.comevitachem.com |
| Esculentin-1 | Esculentin-1 | Rana species | C-terminal "Rana box" motif. doccheck.comevitachem.com |
Rationale for In-depth Academic Research on Nigrocin-6N Protein Precursor
The primary driver for research into novel antimicrobial peptides like the Nigrocin-6N protein precursor is the escalating global health crisis of antibiotic resistance. nih.govoup.com Pathogens are increasingly evolving to evade conventional antibiotics, necessitating the discovery of new therapeutic agents with different mechanisms of action. oup.comnih.gov AMPs are considered promising candidates because they often target the fundamental structure of bacterial membranes, a feature that may be less prone to the development of resistance. nih.gov
The study of a partial protein precursor like Nigrocin-6N is particularly valuable. It provides insight into the biosynthesis of AMPs and the structure-function relationships that govern their activity and toxicity. nih.gov Understanding how the precursor is processed into the mature, active peptide can inform strategies for the recombinant production of these peptides for therapeutic use. Furthermore, identifying novel peptide structures from natural sources like amphibian skin expands the library of templates available for the rational design of new, more potent, and less toxic antimicrobial drugs. nih.govoup.com Research into Nigrocin-6N and its family contributes to this critical field, offering potential new avenues to combat drug-resistant infections.
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
IPFVASVAAEMMRHVYCAASKRC |
Origin of Product |
United States |
Molecular Architecture and Genetic Determinants of Nigrocin 6n Protein Precursor
Genetic Organization and Genomic Loci of Nigrocin-6N
The genetic framework of antimicrobial peptides (AMPs) in frogs, including those of the nigrocin family, follows a conserved pattern that ensures the rapid and efficient production of these defense molecules. While specific details for the Nigrocin-6N gene are not extensively documented, the general organization of amphibian AMP genes provides a reliable model.
Gene Structure and Exon-Intron Boundaries
The genes encoding amphibian antimicrobial peptides are typically characterized by a distinct exon-intron organization. Generally, these genes are composed of two to three exons separated by introns. ias.ac.inresearchgate.net For many frog AMPs, the gene structure consists of two exons, where the first exon encodes the signal peptide, and the second exon contains the sequence for the acidic propeptide region and the mature, biologically active peptide. ias.ac.in In some other cases, such as the genes for palustrin-2CE2 and brevinin-2CE3 in Rana chensinensis, the structure is comprised of three exons and two introns. researchgate.net This conserved genomic arrangement is crucial for the proper synthesis and subsequent processing of the precursor protein.
Identification and Characterization of the Open Reading Frame
The open reading frame (ORF) of the cDNA encoding the Nigrocin-6N precursor can be deduced through molecular cloning techniques, such as RACE (Rapid Amplification of cDNA Ends). nih.gov Analysis of the ORF for related nigrocin peptides, like Nigrocin-PN from Pelophylax nigromaculatus, reveals a typical tripartite structure. nih.gov This structure consists of a putative signal peptide at the N-terminus, followed by an acidic spacer region, and finally the sequence of the mature antimicrobial peptide at the C-terminus. nih.govuol.de The signal peptide is responsible for directing the precursor protein into the secretory pathway. The acidic spacer is believed to keep the mature peptide in an inactive state until it is cleaved and secreted. uol.de
Table 1: Deduced Amino Acid Sequence of a Nigrocin Precursor from Pelophylax nigromaculatus
| Region | Description |
|---|---|
| Signal Peptide | Directs the protein for secretion. |
| Acidic Spacer | An acidic region that is cleaved during maturation. |
| Mature Peptide | The biologically active antimicrobial peptide. |
| Stop Codon | Terminates the translation of the protein. |
Data based on the general structure of antimicrobial peptide precursors found in Pelophylax nigromaculatus. nih.gov
Transcriptional Regulation and Expression Profiles of Nigrocin-6N
The expression of the Nigrocin-6N gene is tightly controlled to ensure that the antimicrobial peptide is produced when needed, primarily in response to injury or infection. This regulation occurs at the transcriptional level and is influenced by various factors.
Promoter Elements and Transcriptional Control Mechanisms
The promoter regions of amphibian antimicrobial peptide genes contain binding sites for various transcription factors that regulate their expression. For instance, analysis of the promoters for other frog AMP genes has identified binding sites for regulatory factors from the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) family. researchgate.net NF-κB is a key regulator of the immune response, and its binding to the promoter region can activate the transcription of AMP genes in response to environmental stimuli like bacterial infection. researchgate.net This suggests that the expression of the Nigrocin-6N gene is likely under the control of similar immune-responsive signaling pathways.
Factors Influencing Tissue-Specific or Inducible Gene Expression
The expression of antimicrobial peptides in Pelophylax nigromaculatus is tissue-specific, with the highest levels of transcripts typically found in the skin. nih.govuniprot.org The skin serves as the first line of defense against pathogens, and the high expression of AMPs in this tissue is crucial for the frog's survival in microbe-rich environments. nih.gov Studies on different populations of Pelophylax nigromaculatus have shown that the expression of various bioactive peptides, including nigrocins, can differ between geographical regions, suggesting that local environmental pressures may influence gene expression profiles. nih.gov The expression of these peptides is inducible, meaning that external stimuli such as bacterial exposure can lead to a significant upregulation of their gene expression. researchgate.net
Primary Structure of the Nigrocin-6N Protein Precursor
The primary structure of the Nigrocin-6N protein precursor, as deduced from cDNA analysis of related peptides, is a polypeptide chain that includes the signal peptide, the acidic spacer, and the mature Nigrocin-6N peptide. nih.govnih.gov The mature Nigrocin-6N peptide itself is characterized by a specific sequence of amino acids that determines its antimicrobial activity and physicochemical properties. nih.gov The family of Nigrocin-6N peptides is noted to be rich in the hydrophobic amino acid Alanine (A). nih.gov
Table 2: Physicochemical Properties of the Mature Nigrocin-6N Peptide
| Property | Value |
|---|---|
| Amino Acid Residues | 23 novoprolabs.com |
| Molecular Mass | Varies among family members, generally alkaline nih.gov |
| Isoelectric Point (pI) | Alkaline (typically between 8.02 and 10.06 for related AMPs) nih.gov |
| Key Structural Features | Predicted to be in an all-α conformation nih.gov |
Data is based on studies of the Nigrocin-6N family from Pelophylax nigromaculatus. nih.govnovoprolabs.com
The primary sequence of a partial Nigrocin-6N protein precursor has been identified as Ile-Pro-Phe-Val-Ala-Ser-Val-Ala-Thr-Glu-Met-Met-His-His-Val-Tyr-Cys-Ala-Ala-Ser-Arg-Arg-Cys. novoprolabs.com This sequence highlights the arrangement of amino acids that, once processed, will form the mature, active peptide.
Putative Signal Peptide Sequences and Their Biogenesis Roles
The biogenesis of Nigrocin-6N, like most secreted proteins, is initiated by a putative signal peptide at the N-terminus of its precursor. This short peptide sequence, typically around 20-30 amino acids in length, acts as a molecular "zip code," directing the nascent polypeptide chain to the endoplasmic reticulum for entry into the secretory pathway. The signal peptide is crucial for the translocation of the precursor protein across the endoplasmic reticulum membrane. Once this function is complete, the signal peptide is cleaved off by signal peptidases.
While the precise sequence of the Nigrocin-6N signal peptide is not definitively reported, analysis of the closely related Nigrocin-PN precursor from Pelophylax nigromaculatus reveals a highly conserved signal peptide sequence. nih.gov This conservation is a common feature among amphibian antimicrobial peptide families.
| Feature | Description | Inferred Amino Acid Sequence (from Nigrocin-PN) |
|---|---|---|
| Putative Signal Peptide | Directs the precursor protein to the secretory pathway. | MKLSTVFLVVLGLVGVES |
Characterization of Intervening Acidic Spacer Peptides
Following the signal peptide, the Nigrocin-6N precursor contains an intervening acidic spacer peptide. This region is characterized by a high proportion of acidic amino acid residues, such as aspartic acid and glutamic acid. The acidic nature of this spacer is thought to serve several important functions. It is believed to neutralize the cationic charge of the mature peptide, thereby preventing premature cytotoxic activity within the host's cells during synthesis and transport. Additionally, the spacer region may play a role in the correct folding of the precursor and act as a recognition site for the endoproteases that ultimately release the mature peptide.
In the precursor of the related Nigrocin-PN, this acidic spacer region is located immediately downstream of the signal peptide and upstream of the mature peptide sequence. nih.gov
| Feature | Description | Inferred Amino Acid Sequence (from Nigrocin-PN) |
|---|---|---|
| Intervening Acidic Spacer Peptide | A negatively charged region that neutralizes the mature peptide and may aid in proper folding and processing. | EESEDDE |
Delineation of the Mature Nigrocin-6N Peptide within the Precursor
The C-terminal portion of the precursor protein harbors the sequence of the mature Nigrocin-6N peptide. This is the biologically active component that exhibits antimicrobial properties. The release of the mature peptide from the precursor is a critical step and is typically mediated by specific proprotein convertases that recognize and cleave at specific sites, often pairs of basic amino acid residues (e.g., Lys-Arg or Arg-Arg), flanking the mature peptide sequence.
The partial amino acid sequence of the mature Nigrocin-6N peptide has been identified. novoprolabs.com This sequence provides a direct glimpse into the final, active form of the molecule.
| Feature | Description | Known Partial Amino Acid Sequence |
|---|---|---|
| Mature Nigrocin-6N Peptide | The biologically active antimicrobial peptide. | IPFVASVATEMMHHVYCAASRRC |
Biosynthesis and Post Translational Processing of Nigrocin 6n Protein Precursor
Ribosomal Synthesis and Co-Translational Events
Like all genetically encoded polypeptides, the journey of Nigrocin-6N begins at the ribosome. The synthesis of the precursor protein is a fundamental cellular process guided by the messenger RNA (mRNA) template transcribed from the corresponding gene. This process, known as translation, involves the sequential addition of amino acids to a growing polypeptide chain.
Antimicrobial peptides (AMPs), including those in the nigrocin family, are typically synthesized as larger, inactive precursor molecules. These precursors are generally composed of three distinct domains: an N-terminal signal peptide, an acidic pro-sequence, and the C-terminal region that will become the mature, basic antimicrobial peptide. nih.gov The signal peptide is crucial for directing the nascent polypeptide chain into the endoplasmic reticulum (ER), a key step for proteins destined for secretion. This targeting to the secretory pathway is a co-translational event, meaning it occurs while the ribosome is still attached to the mRNA and actively synthesizing the protein.
Once inside the ER, the precursor protein undergoes folding, a process that is often assisted by molecular chaperones to ensure the correct three-dimensional structure is achieved. The acidic pro-sequence is thought to play a role in neutralizing the cationic mature peptide, thereby preventing any premature and potentially harmful antimicrobial activity within the host's own cells. nih.gov
Endoproteolytic Cleavage Events for Mature Peptide Liberation
The liberation of the active Nigrocin-6N peptide from its precursor is dependent on a series of highly specific endoproteolytic cleavage events. These cleavages occur at specific sites within the precursor protein, releasing the mature peptide from the signal peptide and the acidic pro-sequence.
Identification of Specific Proteases and Cleavage Sites
The processing of precursor proteins into their mature forms is often mediated by a family of enzymes known as proprotein convertases (PCs). wikipedia.orgnih.gov These are serine proteases that recognize and cleave at specific amino acid motifs, which are typically composed of basic residues such as arginine and lysine. wikipedia.org While the specific proteases that act on the Nigrocin-6N precursor have not been definitively identified, it is highly probable that members of the PC family, such as furin, are involved. wikipedia.org
The cleavage sites are located at the junctions between the different domains of the precursor. For many amphibian antimicrobial peptides, a common cleavage signal is a Lys-Arg dibasic motif. researchgate.net The action of a proprotein convertase at this site would release the mature peptide from the preceding acidic pro-sequence.
Sequential Processing Pathways from Precursor to Active Peptide
The maturation of the Nigrocin-6N precursor follows a sequential pathway. The initial cleavage event, likely occurring in the trans-Golgi network, would be the removal of the N-terminal signal peptide by a signal peptidase. This is followed by the excision of the acidic pro-sequence by a proprotein convertase.
It is important to note that the skin secretions of amphibians, where these peptides are stored and released, also contain a complex mixture of proteases. These enzymes can further process the released peptides, leading to a diversity of mature peptide forms. researchgate.net
Covalent Post-Translational Modifications (PTMs) of Nigrocin-6N
Following proteolytic cleavage, the liberated Nigrocin-6N peptide undergoes further covalent modifications that are critical for its structure and function. These post-translational modifications (PTMs) include the formation of disulfide bonds and amidation of the C-terminus.
Formation and Functional Significance of Disulfide Bonds, e.g., "Rana Box" Motif
A hallmark of many antimicrobial peptides isolated from ranid frogs, including those of the nigrocin family, is the presence of a "Rana box" motif. nih.govfrontiersin.orgmdpi.com This is a highly conserved structural feature characterized by a disulfide bond between two cysteine residues, which flank a sequence of several amino acids, forming a cyclic structure at the C-terminus of the peptide. mdpi.com In some nigrocins, a conserved heptapeptide (B1575542) motif "CGLXGLC" constitutes this "Rana box". nih.govfrontiersin.org
The formation of this disulfide bond is an oxidative folding process that occurs within the endoplasmic reticulum. This covalent linkage plays a significant role in stabilizing the three-dimensional structure of the peptide. However, research on a related peptide, nigrocin-HL, has indicated that the "Rana box" is not strictly essential for its fundamental antimicrobial activity. nih.govfrontiersin.orgqub.ac.uk In fact, modifications targeting this motif, such as its removal or replacement, have been shown to enhance the peptide's potency against certain bacterial strains and reduce its toxicity to mammalian cells. nih.govfrontiersin.orgqub.ac.uk This suggests that while the "Rana box" is a conserved evolutionary feature, its functional significance may vary between different nigrocin peptides and that it can be a target for engineering improved therapeutic agents.
Terminal Modifications, e.g., C-terminal Amidation
Another common and crucial post-translational modification found in many amphibian antimicrobial peptides is the amidation of the C-terminus. nih.govmdpi.com This modification involves the conversion of the C-terminal carboxylic acid group to a primary amide. The presence of a C-terminal amide is known to be important for the full biological activity of many peptide hormones and other bioactive peptides. nih.gov
In the context of antimicrobial peptides, C-terminal amidation can enhance their stability against carboxypeptidases, increase their net positive charge, and improve their ability to interact with and disrupt microbial membranes. mdpi.com For nigrocin-HL, C-terminal amidation, in conjunction with "Rana box" modification, was a key strategy in designing a more potent and less toxic antimicrobial agent. nih.govfrontiersin.orgqub.ac.uk
Exploration of Other Relevant PTMs (e.g., Phosphorylation, Glycosylation)
Post-translational modifications (PTMs) are crucial for the function of many proteins, including antimicrobial peptides, by influencing their structure, stability, and biological activity. While PTMs are generally important for AMPs, specific research into the phosphorylation and glycosylation of the Nigrocin-6N protein precursor is not extensively detailed in publicly available scientific literature.
Antimicrobial peptides isolated from frog skin, such as those from the genus Pelophylax, are known to undergo various modifications. evitachem.com Generally, the precursors for these peptides are synthesized and then processed through a series of steps to yield the final, active peptide. evitachem.com This processing often involves proteolytic cleavage at specific sites. nih.gov
In the broader context of amphibian antimicrobial peptides, certain PTMs are well-documented. For instance, C-terminal amidation is a common modification that can enhance the peptide's stability and activity. nih.gov The formation of disulfide bonds, creating structures like the "Rana box" found in some nigrocin peptides, is another critical PTM that stabilizes the peptide's three-dimensional fold. nih.govresearchgate.net
However, direct experimental evidence or detailed research findings specifically documenting the phosphorylation or glycosylation of the Nigrocin-6N protein precursor, partial, remain limited. While these modifications are fundamental in cell signaling and protein function in eukaryotes, their specific occurrence and role in the maturation of this particular peptide precursor have not been a primary focus of the research available. evitachem.com The general understanding of AMP biosynthesis suggests a complex pathway, but the specifics for Nigrocin-6N's potential phosphorylation or glycosylation are yet to be fully elucidated. nih.govnih.gov
Further research, potentially involving proteomic analyses of the skin secretions and the producing glands of Pelophylax nigromaculatus, would be necessary to definitively identify and characterize such PTMs on the Nigrocin-6N precursor. evitachem.comnih.gov
| Post-Translational Modification | Status for this compound | General Role in Antimicrobial Peptides |
| Phosphorylation | No specific data available | Can modulate activity and interaction with membranes |
| Glycosylation | No specific data available | Can affect solubility, stability, and receptor binding |
Cellular and Subcellular Dynamics of Nigrocin 6n Protein Precursor and Its Derivatives
Intracellular Trafficking and Localization Pathways
The intracellular journey of the Nigrocin-6N protein precursor is dictated by specific signals encoded within its amino acid sequence, guiding it through the classical secretory pathway. This pathway is a fundamental cellular process responsible for the transport of proteins destined for the extracellular space, the plasma membrane, or specific organelles like lysosomes.
Initial synthesis of the Nigrocin-6N precursor occurs on ribosomes attached to the endoplasmic reticulum (ER). A key element in this process is the N-terminal signal peptide, a short stretch of hydrophobic amino acids that directs the nascent polypeptide chain to the ER membrane. This signal peptide is recognized by the signal recognition particle (SRP), which transiently arrests translation and targets the ribosome-mRNA-polypeptide complex to the ER.
Once at the ER, the precursor protein is translocated into the ER lumen. Inside the ER, the precursor undergoes initial folding and quality control checks to ensure its proper conformation. From the ER, the precursor is transported to the Golgi apparatus, a central sorting station within the cell. This transport is mediated by transport vesicles that bud off from the ER and fuse with the cis-Golgi network.
Within the Golgi complex, the Nigrocin-6N precursor moves through the various cisternae (cis, medial, and trans). During this transit, it undergoes further post-translational modifications, which may include glycosylation and proteolytic processing. The final, mature Nigrocin-6N peptide is then sorted in the trans-Golgi network into secretory granules. These granules serve as storage compartments for the mature peptide, keeping it ready for rapid release in response to specific stimuli.
Research on related antimicrobial peptides from frog skin, such as brevinins, indicates that these peptides are stored in large secretory granules within specialized granular glands in the dermis. nih.gov It is highly probable that the Nigrocin-6N precursor follows a similar localization pathway, accumulating in these specialized glands before secretion.
Mechanisms of Precursor Translocation Across Cellular Compartments
The movement of the Nigrocin-6N protein precursor across the membranes of cellular compartments is a critical step in its journey. The primary translocation event occurs at the endoplasmic reticulum membrane.
The translocation of the nascent Nigrocin-6N precursor into the ER lumen is facilitated by a protein complex known as the translocon, or Sec61 complex. Upon binding of the signal recognition particle-ribosome complex to the SRP receptor on the ER membrane, the ribosome docks with the translocon. The signal peptide inserts into the translocon channel, opening it and allowing the growing polypeptide chain to be threaded through into the ER lumen. This process is co-translational, meaning that translocation occurs simultaneously with protein synthesis. Once the entire precursor protein has entered the ER lumen, the signal peptide is typically cleaved off by a signal peptidase.
Subsequent transport of the Nigrocin-6N precursor from the ER to the Golgi apparatus, and between the Golgi cisternae, occurs via vesicular transport. This process involves the budding of small, membrane-enclosed vesicles from a donor compartment and their subsequent fusion with an acceptor compartment. The budding process is driven by the assembly of coat proteins, such as COPII for ER-to-Golgi transport and COPI for intra-Golgi and retrograde transport. The fusion of these vesicles with the target membrane is mediated by SNARE proteins, which ensure the specificity of the delivery.
Secretion Mechanisms and Release into the Extracellular Milieu
The final step in the journey of the Nigrocin-6N peptide is its release from the cell into the extracellular milieu, a process known as secretion or exocytosis. In the case of amphibian skin peptides, this is a regulated process, meaning that release occurs in response to specific physiological signals, such as stress or injury to the frog. nih.gov
The mature Nigrocin-6N peptides are stored in high concentrations within secretory granules in the granular glands of the frog's skin. imrpress.com When the frog is stimulated, for instance by a predator, a neural signal triggers the fusion of these secretory granules with the plasma membrane of the gland cells. This fusion event releases the entire contents of the granule, including the potent antimicrobial Nigrocin-6N peptides, onto the skin surface. imrpress.com This mechanism allows for a rapid and massive deployment of the peptide defense system when needed.
The secretion process is a form of holocrine secretion, where the rupture of the plasma membrane leads to the extrusion of the secretory granules through a duct that opens to the skin surface. imrpress.com This ensures that a concentrated dose of the antimicrobial peptides is delivered directly to the site where it is needed to fend off invading pathogens.
Biological Functions and Molecular Mechanisms of Action of Nigrocin 6n Peptides
Role in Host Innate Immune Defense Systems
Nigrocin peptides are integral components of the amphibian innate immune system, which serves as the first line of defense against a wide array of pathogens. nih.gov Sourced from the skin secretions of frogs, such as those from the Pelophylax and Odorrana genera, these peptides are a crucial element of the host's chemical defense shield. nih.govnih.govnih.gov The innate immune system relies on effector molecules like antimicrobial peptides (AMPs) that can rapidly respond to microbial threats. nih.gov
Cationic host defense peptides (CHDPs), the class to which nigrocins belong, are not merely direct antimicrobial agents but also function as immunomodulators. They are capable of selectively enhancing host immune responses to control infections while simultaneously dampening potentially harmful pro-inflammatory reactions. This dual functionality highlights their sophisticated role within the innate defense framework. The presence of these peptides in amphibian skin underscores their evolutionary importance in protecting the host from environmental pathogens. nih.govnih.gov
Spectrum and Nature of Antimicrobial Activities
Peptides from the nigrocin family exhibit a broad spectrum of antimicrobial activity, targeting a diverse range of microorganisms. nih.govnih.gov Their effectiveness stems from their specific chemical structures and ability to interact with microbial cells.
Efficacy Against Gram-Positive and Gram-Negative Bacteria
Nigrocin peptides have demonstrated significant efficacy against both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics. nih.govnih.gov For instance, the peptide Nigrocin-PN is effective against Staphylococcus aureus (Gram-positive) and Klebsiella pneumoniae (Gram-negative). nih.gov A modified peptide, Nigrocin-HLM, showed potent activity against multiple clinical isolates of methicillin-resistant S. aureus (MRSA) and the Gram-negative pathogen Pseudomonas aeruginosa. nih.gov
The structural features of these peptides, such as the "Rana box" motif—a disulfide-bridged loop at the C-terminus—are crucial for their broad-spectrum ability and for reducing toxicity. nih.gov Modifications to this region can enhance potency against specific bacterial types. For example, the analogue Nigrocin-HLM was engineered to have enhanced activity against MRSA. nih.gov The peptide Nigrocin-1-OW2 is also active against S. aureus, Escherichia coli, and B. pyocyaneus (an older designation for P. aeruginosa). novoprolabs.com
Table 1: Minimum Inhibitory Concentration (MIC) of Nigrocin Peptides Against Bacteria
| Peptide | Bacterium | Type | MIC (μM) | Source |
|---|---|---|---|---|
| Nigrocin-PN | Staphylococcus aureus | Gram-positive | 64 | nih.gov |
| Klebsiella pneumoniae | Gram-negative | 64 | nih.gov | |
| Nigrocin-1-OW2 | Staphylococcus aureus | Gram-positive | 3.1 - 6.2 | novoprolabs.com |
| Escherichia coli | Gram-negative | 3.1 - 6.2 | novoprolabs.com | |
| B. pyocyaneus (P. aeruginosa) | Gram-negative | 12.4 | novoprolabs.com | |
| Nigrocin-HLM | Staphylococcus aureus | Gram-positive | >10-fold increase vs. native | nih.gov |
| MRSA (NCTC12493) | Gram-positive | 4 | nih.gov | |
| Pseudomonas aeruginosa | Gram-negative | 32 | nih.gov |
Activity Against Fungal Pathogens
In addition to their antibacterial properties, certain nigrocin peptides are effective against fungal pathogens. nih.govnovoprolabs.com The peptide Nigrocin-1-OW2, for example, is active against the opportunistic yeast Candida albicans. novoprolabs.com Similarly, the modified peptide Nigrocin-HLM demonstrated potent activity against C. albicans, with its efficacy being more than tenfold greater than that of the naturally occurring peptide Nigrocin-HL. nih.gov This antifungal action broadens the protective scope of these peptides, making them versatile agents in combating microbial infections.
Table 2: Minimum Inhibitory Concentration (MIC) of Nigrocin Peptides Against Fungi
| Peptide | Fungus | MIC (μM) | Source |
|---|---|---|---|
| Nigrocin-1-OW2 | Candida albicans | 3.1 - 6.2 | novoprolabs.com |
| Nigrocin-HLM | Candida albicans | >10-fold increase vs. native | nih.gov |
Proposed Mechanisms of Action: Membrane Permeabilization and Disruption
The primary mechanism of action for nigrocin peptides involves the permeabilization and disruption of microbial cell membranes. nih.govnih.govnih.gov Structural studies of Nigrocin-2 (B1578548) revealed that it adopts a distinct amphipathic alpha-helical structure in membrane-mimicking environments. nih.gov This structure is critical for its function, as it allows the peptide to insert into and destabilize the lipid bilayer of microbial membranes, a mechanism common to many AMPs. nih.govnih.gov
Research on Nigrocin-PN suggests a dual mechanism that is dependent on concentration. nih.gov At lower concentrations, the peptide may inhibit bacterial reproduction through non-membrane-disruptive means. However, at higher concentrations (e.g., four times the MIC), it rapidly ruptures the cell membrane, leading to cell death. nih.gov This ability to disrupt membrane integrity is considered the core of their bactericidal and fungicidal effects. nih.govnih.gov
Interaction with Microbial Cell Membranes and Intracellular Targets
The interaction of nigrocin peptides with microbial membranes is a highly specific process. As cationic molecules, they are electrostatically attracted to the negatively charged components of bacterial and fungal cell surfaces, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. nih.govnih.gov
Upon binding, the peptides undergo a conformational change, forming an amphipathic α-helix that facilitates membrane insertion. nih.gov The "Rana box" domain, a conserved structural feature in many frog-derived peptides, plays a pivotal role in this process. nih.gov Studies have shown that the deletion of the Rana box can lead to a dramatic decrease in antimicrobial activity, highlighting its importance for the peptide's bactericidal function. nih.gov While membrane disruption is the primary mode of action, some AMPs are known to translocate across the membrane and interact with intracellular targets, such as inhibiting the synthesis of DNA, RNA, or essential proteins, although this aspect is less characterized for the Nigrocin-6N family. nih.gov
Modulation of Host Cellular Processes
Beyond their direct antimicrobial activities, nigrocin peptides can modulate host cellular processes, a key feature of advanced host defense molecules. The peptide Nigrocin-PN, for example, was found to significantly reduce pulmonary inflammation in a mouse model of Klebsiella pneumoniae infection, demonstrating an in-vivo immunomodulatory effect. nih.gov
Furthermore, research on other members of the nigrocin family has revealed different ways they can interact with host cells. A novel peptide, Nigrocin-OA27, was shown to inhibit melanin (B1238610) production in mouse skin cells by affecting the MITF/TYR signaling pathway. nih.govresearchgate.net While this function is distinct from immune modulation, it clearly establishes that nigrocin peptides can interact with and alter specific host cellular pathways. This capacity for modulation, whether it be reducing inflammation or influencing other cellular activities, underscores the complex and sophisticated biological roles of these peptides. nih.govnih.gov
Interaction with Host Receptors and Signaling Cascades
The initial contact between an AMP and a host cell often involves electrostatic interactions with the cell membrane. nih.gov For many AMPs, this can lead to internalization through processes like lipid raft-dependent macropinocytosis. nih.gov Once inside the cell, peptides can be released from endosomes into the cytosol and nucleus, where they have the potential to interact with intracellular targets and influence signaling cascades. nih.gov For instance, some AMPs are known to interact with intracellular molecules like Calmodulin, which can, in turn, affect signaling pathways such as the Calcineurin pathway. frontiersin.org
However, interactions with host cells can also present a barrier to the antimicrobial efficacy of peptides. nih.gov Studies on various AMPs have shown that preincubation with host cells, such as red blood cells, can significantly inhibit the peptide's bactericidal activity. nih.gov This is attributed to the weak binding of peptides to the abundant host cells, which effectively sequesters them and reduces the concentration available to act on invading pathogens. nih.gov This highlights a crucial challenge in the therapeutic development of AMPs: balancing their antimicrobial potency with their propensity for non-specific binding to host cells.
Furthermore, some peptides derived from chromaffin cells of the adrenal medulla have been shown to have immunomodulatory effects, such as recruiting leukocytes and modulating the release of cytokines, thereby linking the neuroendocrine and immune systems. frontiersin.org While direct evidence for Nigrocin-6N is pending, it is plausible that it may also engage in such immunomodulatory functions through interactions with host cell signaling pathways.
Influence on Gene Expression Pathways
Antimicrobial peptides can exert significant influence on host cellular functions by modulating gene expression pathways. While research specifically detailing the impact of Nigrocin-6N on host gene expression is limited, studies on closely related Nigrocin peptides and other AMPs provide valuable insights into these mechanisms.
A notable example is the newly identified peptide Nigrocin-OA27, derived from the frog Odorrana andersonii. Research has shown that Nigrocin-OA27 can inhibit melanin production by influencing the microphthalmia-associated transcription factor (MITF)/tyrosinase (TYR) pathway. researchgate.net Topical application of Nigrocin-OA27 was found to reduce the levels of MITF, a key transcription factor in melanogenesis, and the enzyme tyrosinase, thereby decreasing melanin synthesis. researchgate.net This demonstrates a direct influence of a Nigrocin-family peptide on a specific gene expression cascade in host cells.
More broadly, AMPs are recognized for their ability to modulate the expression of genes involved in inflammation and immunity. For example, some peptide combinations have been shown to significantly inhibit the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in infected skin models. nih.gov This regulation of inflammatory pathways is a crucial aspect of the host defense response. The mechanisms often involve the peptide's ability to interfere with signaling pathways like the NF-κB pathway, which controls the transcription of many inflammatory genes. nih.gov The ability to downregulate inflammatory responses can be beneficial in preventing excessive tissue damage during an infection.
The study of heterologous expression of biosynthetic gene clusters in different bacterial hosts also underscores the complex interplay between peptides and gene regulation. nih.gov While this research focuses on antibiotic production in bacteria, it highlights how the introduction of new genetic material (like a peptide-encoding gene) can be influenced by the host's regulatory elements, a principle that also applies to the interaction of exogenous peptides with host cells. nih.gov
Role in Cellular Adhesion and Intercellular Communication
Cellular adhesion and intercellular communication are fundamental processes in the coordinated response of the host immune system to pathogens. Cell adhesion molecules (CAMs), such as integrins and selections, are crucial for the trafficking, migration, and activation of immune cells like T cells and dendritic cells within a tumor or infection microenvironment. nih.gov While direct studies on the role of Nigrocin-6N in these specific processes are not yet available, the known functions of other peptides and CAMs provide a basis for its potential involvement.
The IgLON superfamily of cell adhesion molecules, for instance, is involved in complex processes like cortical layering and the formation of brain structures. nih.gov Deficiencies in these molecules can lead to disrupted neurite sprouting and altered ratios of excitatory to inhibitory neurons, demonstrating the critical role of specific adhesion molecules in neural development and communication. nih.gov
In the context of an immune response, AMPs can indirectly influence cellular adhesion and communication by modulating the local environment. By exerting direct antimicrobial effects, they reduce the pathogenic load, which in turn affects the signals that recruit and activate immune cells. Furthermore, as discussed previously, some AMPs can modulate the expression of cytokines. frontiersin.orgnih.gov Cytokines are the primary medium of intercellular communication within the immune system, and by altering their levels, peptides can influence the migration and adhesion of leukocytes to endothelial cells at the site of infection.
Integrins and their ligands are particularly important for the movement of T cells into tissues to fight infections. nih.gov The interaction between these molecules on T cells and endothelial cells mediates the process of extravasation. While no specific interaction between Nigrocin-6N and integrins has been reported, the general mechanism of action for many AMPs involves interaction with cell surfaces, which could potentially interfere with or modulate the function of membrane-bound adhesion molecules.
Synergistic Interactions with Other Antimicrobial Agents
A promising therapeutic strategy involves combining antimicrobial peptides with conventional antibiotics to enhance efficacy, overcome resistance, and reduce required dosages. Research into a modified analogue of Nigrocin-6N has demonstrated significant synergistic potential.
In a 2024 study, a novel peptide, Nigrosin-6VL, was identified and subsequently modified to enhance its antimicrobial properties. The analogue, named 2170-2R, was tested in combination with conventional antibiotics against Pseudomonas aeruginosa. The results, determined through a checkerboard assay, revealed notable synergistic effects with the antibiotics cefepime (B1668827) and gentamicin. This synergy allows for microbial inhibition to be achieved at lower concentrations of each agent than when used alone. researchgate.net
The mechanism behind such synergy often involves the membrane-permeabilizing action of the peptide. nih.gov The AMP disrupts the bacterial membrane, even at sub-inhibitory concentrations, which increases its permeability. nih.gov This allows the conventional antibiotic, which may have an intracellular target (like ribosomes or DNA), to enter the bacterial cell more easily and in greater concentrations, thus enhancing its effectiveness. nih.govnih.gov This combined action can be particularly effective against multidrug-resistant bacteria. nih.govcncb.ac.cn
Studies on other peptides have shown that this synergistic principle applies to a wide range of antibiotics, including β-lactams, macrolides, and tetracyclines. nih.govnih.gov The combination of a peptide with an antibiotic can restore the sensitivity of a resistant bacterial strain to that antibiotic. cncb.ac.cn
Table 1: Synergistic Antimicrobial Activity of Peptide 2170-2R (Nigrosin-6VL analogue) with Antibiotics against P. aeruginosa
| Antimicrobial Agent | MIC Alone (µM) | MIC in Combination with 2170-2R (µM) | Fold Reduction in MIC |
|---|---|---|---|
| Cefepime | 16 | 4 | 4 |
| Gentamicin | 8 | 2 | 4 |
Data derived from a 2024 study on a Nigrosin-6VL analogue. The table illustrates the reduction in the Minimum Inhibitory Concentration (MIC) of conventional antibiotics when used in combination with the peptide.
Mechanisms of Action Influencing Microbial Resistance Development
A significant advantage of antimicrobial peptides like Nigrocin-6N is that they are generally less prone to inducing microbial resistance compared to conventional antibiotics. nih.gov This is largely due to their primary mechanism of action, which involves the physical disruption of the bacterial cell membrane—a fundamental structure that is difficult for bacteria to modify without compromising their viability. nih.govpharmiweb.com However, bacteria are adaptable and can develop resistance to AMPs through various mechanisms, particularly after prolonged or repeated exposure. nih.govresearchgate.net
The primary mechanisms of bacterial resistance to cationic AMPs can be categorized as follows:
Modification of the Cell Surface: Bacteria can alter the net charge of their cell envelope to repel cationic AMPs. This is often achieved by the D-alanylation of teichoic acids in Gram-positive bacteria or the addition of phosphoethanolamine or aminoarabinose to the lipid A portion of lipopolysaccharides (LPS) in Gram-negative bacteria. researchgate.netnih.gov These modifications reduce the negative charge of the membrane, weakening the initial electrostatic attraction required for peptide binding. nih.gov
Proteolytic Degradation: Many pathogenic bacteria can secrete proteases that specifically target and degrade AMPs, inactivating them before they can reach the cell membrane. nih.govmdpi.com These enzymes can have broad substrate specificity and are an effective defense against a range of linear peptides. mdpi.com
Efflux Pumps: Bacteria can employ membrane-embedded efflux pumps to actively transport AMPs out of the cell or from the periplasm back to the exterior. nih.gov This prevents the peptide from reaching a lethal concentration at its target site.
Sequestration/Trapping: Some bacteria can produce surface proteins or polysaccharides that bind to and sequester AMPs, preventing them from interacting with the cell membrane. nih.govnih.gov For example, Staphylococcus aureus can secrete staphylokinase, which has been shown to bind and inactivate certain host defensins. nih.gov
The development of resistance to AMPs can lead to cross-resistance against a variety of peptides, potentially enabling bacteria to better evade the host's innate immune system. researchgate.net Therefore, while AMPs hold great promise, understanding these resistance mechanisms is crucial for their effective and sustainable therapeutic development. researchgate.net
Compound and Gene Name Directory
| Name | Type |
| Nigrocin-6N | Peptide |
| Nigrosin-6VL | Peptide |
| 2170-2R | Peptide (Analogue of Nigrosin-6VL) |
| Nigrocin-OA27 | Peptide |
| Cefepime | Antibiotic |
| Gentamicin | Antibiotic |
| Penicillin | Antibiotic |
| Tetracycline | Antibiotic |
| Vancomycin | Antibiotic |
| Azithromycin | Antibiotic |
| Oxacillin | Antibiotic |
| Streptomycin | Antibiotic |
| MITF | Gene/Transcription Factor |
| TYR | Gene/Enzyme |
| TNF-α | Gene/Cytokine |
| IL-6 | Gene/Cytokine |
| NF-κB | Protein Complex (Transcription Factor) |
| Calmodulin | Protein |
| Calcineurin | Protein/Phosphatase |
| Staphylokinase | Protein/Enzyme |
| Integrins | Protein/Adhesion Molecule |
| Selections | Protein/Adhesion Molecule |
| IgLON | Protein Superfamily |
Regulation of Nigrocin 6n Protein Precursor Expression and Bioactivity
Transcriptional and Post-Transcriptional Control of Nigrocin-6N Gene Expression
The synthesis of the Nigrocin-6N precursor begins with the transcription of its corresponding gene, a process that is under tight regulatory control. While specific studies pinpointing the exact promoter elements and transcription factors for the Nigrocin-6N gene are not extensively detailed in publicly available research, the broader context of antimicrobial peptide (AMP) gene regulation in amphibians provides a strong framework for understanding this process.
Research into amphibian AMP genes has revealed that their expression is often inducible, particularly in response to microbial challenges. The promoter regions of these genes are thought to contain specific sequence motifs that are recognized by transcription factors, which in turn initiate or enhance gene expression. Studies on other amphibian AMPs have identified binding sites for nuclear factor-kappa B (NF-κB) family transcription factors, also known as Rel factors, in the promoter regions of their genes. These factors are key regulators of the innate immune response across many species. It is highly probable that the Nigrocin-6N gene is also under the control of such transcription factors, which would be activated upon detection of pathogens.
Furthermore, studies on the molecular evolution of AMPs in frogs like Pelophylax nigromaculatus, a known source of Nigrocin peptides, indicate that some AMP genes are under strong purifying selection. globethesis.com This suggests that their expression and function are critical for survival and that the regulatory regions of these genes are likely conserved to ensure proper and efficient transcription.
Post-transcriptional control mechanisms may also play a role in regulating the amount of Nigrocin-6N precursor produced. This can include processes such as alternative splicing of the pre-mRNA and regulation of mRNA stability, although specific details for Nigrocin-6N are not currently available.
Regulatory Mechanisms Governing Post-Translational Processing and Modification
Following translation, the newly synthesized Nigrocin-6N protein precursor undergoes a series of crucial processing and modification steps to become a mature, active peptide. This post-translational regulation is a critical control point, ensuring that the potent, and potentially toxic, peptide is only activated at the appropriate time and location.
The initial precursor protein, or prepropeptide, typically consists of three domains: a signal peptide, an acidic pro-region, and the C-terminal mature peptide. The signal peptide directs the precursor to the secretory pathway and is cleaved off by a signal peptidase. nih.gov
The resulting propeptide is then further processed by specific endoproteases. These enzymes recognize and cleave at specific sites, often marked by pairs of basic amino acid residues, to release the mature peptide. bohrium.com While the exact proteases responsible for processing the Nigrocin-6N precursor have not been definitively identified, they are likely members of the subtilisin-like proprotein convertase family, which are known to be involved in the maturation of many secreted proteins and peptides. bohrium.com For instance, a dipeptidyl aminopeptidase (B13392206) has been shown to be involved in the processing of cecropin (B1577577) precursors in insects, sequentially removing dipeptides from the N-terminus of the propeptide. nih.gov A similar mechanism may be at play for Nigrocin-6N.
A key post-translational modification for many frog antimicrobial peptides, including those in the Nigrocin family, is the formation of a disulfide bridge in the C-terminal region, creating a conserved "Rana box" structure. nih.govresearchgate.netqub.ac.uk This cyclization is critical for the peptide's biological activity and stability. nih.govresearchgate.netqub.ac.uk Research on a Nigrocin peptide from Pelophylax nigromaculatus, designated Nigrocin-PN, has demonstrated that this disulfide bridge is pivotal for reducing the peptide's toxicity to host cells while maintaining its potent antibacterial capabilities. nih.govresearchgate.netqub.ac.uk
Finally, many antimicrobial peptides undergo C-terminal amidation, a modification that can enhance their stability and activity. This process is also a likely final step in the maturation of Nigrocin-6N.
Table of Post-Translational Modifications and Their Regulators
| Modification | Regulating Enzyme/Mechanism | Purpose |
|---|---|---|
| Signal Peptide Cleavage | Signal Peptidase | Directs precursor to secretory pathway and initiates processing. nih.gov |
| Pro-region Cleavage | Proprotein Convertases (e.g., subtilisin-like) | Releases the mature peptide from the inactive propeptide. bohrium.com |
| Disulfide Bridge Formation | Oxidoreductases | Creates the "Rana box" structure, crucial for activity and reduced toxicity. nih.govresearchgate.netqub.ac.uk |
Environmental, Developmental, and Physiological Factors Modulating Nigrocin-6N Production and Activity
The production and activity of the Nigrocin-6N protein precursor are not static but are dynamically modulated by a range of external and internal factors. These factors ensure that the peptide's defensive capabilities are deployed in response to specific threats and physiological states.
Environmental Factors: The most significant environmental trigger for the production of antimicrobial peptides in amphibians is the presence of microorganisms. Exposure to bacteria, fungi, and other pathogens can lead to a rapid upregulation of AMP gene expression and subsequent peptide synthesis and secretion. This inducible response is a cornerstone of the amphibian innate immune system, providing a front-line defense against infection. The skin of amphibians is a primary site of this interaction, where the peptides are stored in granular glands and can be released in high concentrations upon injury or alarm.
Developmental Factors: The expression of antimicrobial peptides can also be regulated throughout the developmental stages of an amphibian. While specific data for Nigrocin-6N is limited, studies on other frog species have shown that the repertoire and quantity of AMPs can differ between larval (tadpole) and adult stages. This likely reflects the different environments and pathogens each stage is likely to encounter.
Table of Modulating Factors for Nigrocin-6N Production
| Factor Type | Specific Factor | Effect on Nigrocin-6N |
|---|---|---|
| Environmental | Microbial Pathogens | Upregulation of gene expression and peptide secretion. |
| Developmental | Life Stage (Larval vs. Adult) | Potential variation in expression levels and types of Nigrocin peptides. |
| Physiological | Injury/Stress | Release of stored peptides from granular glands. |
| Hormonal State | Potential modulation of gene expression and peptide synthesis. |
Comparative and Evolutionary Analysis of Nigrocin Peptides
Phylogenetic Relationships within the Nigrocin Peptide Family
The Nigrocin peptide family, to which the Nigrocin-6N protein precursor belongs, is a component of the vast and diverse arsenal (B13267) of antimicrobial peptides (AMPs) found in the skin secretions of ranid frogs. oup.comnih.gov These peptides are crucial elements of the innate immune system, providing a first line of defense against a wide array of microorganisms. mdpi.comeurekalert.org Phylogenetic analyses, which trace the evolutionary history and relationships between sequences, show that the nigrocin family is deeply integrated within the broader family tree of ranid frog AMPs.
The relationships, however, are not always straightforward, indicating a complex evolutionary history. For instance, studies on peptides isolated from the black-spotted frog, Rana nigromaculata, revealed that while Nigrocin 1 demonstrates high sequence homology to another ranid peptide family known as Brevinin 2, Nigrocin 2 shows low homology to any other known AMPs. nih.gov This suggests that different members of the nigrocin family may have originated from different ancestral genes or have undergone significantly different evolutionary paths.
Further research has identified numerous nigrocin-2 (B1578548) homologues in the skin secretions of various Chinese frog species of the Odorrana genus, such as O. schmackeri, O. livida, and O. hejiangensis. nih.gov The widespread presence and structural diversity of these peptides across multiple species underscore that the nigrocin family is a well-established and actively evolving group within Asian ranid frogs. nih.gov The classification and phylogenetic placement of new AMPs like Nigrocin-6N rely on comparing the full-length precursor sequence, as the different domains of the precursor evolve at different rates. acs.org The distribution and specific sequences of these peptides are often species-specific, making them valuable markers for taxonomic and phylogenetic analysis among the highly diverse ranid frogs. researchgate.net
Evolutionary Conservation and Divergence of Precursor and Mature Peptide Sequences Across Species
Antimicrobial peptides like those in the nigrocin family are translated from mRNA as a larger precursor protein, often called a prepropeptide. researchgate.netresearchgate.net This precursor has a distinct tripartite structure, consisting of a signal peptide, an acidic propeptide (or spacer) region, and the C-terminal mature peptide which becomes the active antimicrobial agent. researchgate.netresearchgate.net A central theme in the evolution of these peptides is the stark contrast in the evolutionary conservation of these different regions.
The N-terminal region of the precursor, which includes the signal peptide and the acidic propeptide, is generally highly conserved across different species and even across different peptide families. researchgate.net The signal peptide's function is to direct the nascent protein into the secretory pathway, a fundamental cellular process that remains consistent, thus its sequence is under strong purifying selection to maintain this function. researchgate.net Similarly, the acidic propeptide is thought to play a role in neutralizing the cationic charge of the mature peptide, preventing self-toxicity while the precursor is stored in granular glands. nih.gov
In stark contrast, the C-terminal domain encoding the mature peptide is a hotbed of evolutionary change, often referred to as hypermutable or hypervariable. researchgate.net This region is subject to intense diversifying selection, also known as positive selection, where genetic changes that result in new amino acid sequences are favored. nih.govglobethesis.com Research on ranid frogs—the group that includes the source of nigrocins—shows that this diversifying selection acts almost exclusively on the mature peptide domain. nih.gov This rapid divergence is driven by the evolutionary arms race between the frog and the microbial pathogens in its environment. acs.org Any mutation in the mature peptide sequence that confers an advantage in killing or resisting a new or evolving pathogen will be strongly selected for, leading to a vast diversity of active peptides. oup.com
This pattern of a conserved precursor region and a variable mature peptide region is a hallmark of many host-defense gene families and represents an efficient evolutionary strategy. It allows for the rapid generation of novel defenses (mature peptides) while maintaining the essential, conserved machinery for their production and secretion (precursor regions). researchgate.net
Table 1: Functional Regions of a Typical Nigrocin Precursor Peptide This interactive table summarizes the distinct evolutionary pressures on the different domains of an antimicrobial peptide precursor.
| Domain | Primary Function | Evolutionary Conservation | Dominant Selective Pressure |
| Signal Peptide | Directs protein for secretion | High | Purifying Selection |
| Acidic Propeptide | Neutralizes mature peptide; assists in proper folding | High | Purifying Selection |
| Mature Peptide | Antimicrobial activity (direct pathogen interaction) | Low (Hypervariable) | Diversifying (Positive) Selection |
Adaptive Evolution of Antimicrobial Peptide Diversity in Amphibians
The remarkable diversity of antimicrobial peptides found in amphibians is a direct product of adaptive evolution. oup.com Frogs inhabit environments teeming with a complex array of bacteria and fungi, creating immense selective pressure for a robust and adaptable chemical defense system. eurekalert.orgnih.gov The evolution of their AMP arsenal is a classic example of a host-pathogen co-evolutionary arms race, where the host continually evolves new defenses to counter the ever-changing threats from microbes. mdpi.com
A primary mechanism driving this diversification is gene duplication. nih.gov When an AMP gene is duplicated, it provides a redundant copy that is free from the intense selective pressure of maintaining the original function. This new gene can then accumulate mutations, leading to peptides with novel antimicrobial specificities or functions, a process known as neofunctionalization. oup.com Over evolutionary time, numerous cycles of gene duplication and subsequent divergence have led to the large, multi-gene families of AMPs seen today. nih.gov
As a result, no two frog species have been found to possess the exact same collection of antimicrobial peptides. oup.com Each species produces a unique and complex "cocktail" of 10 to 20 different peptides from various families. nih.gov This strategy of deploying a multi-component defense system is thought to be highly effective, as it provides broad-spectrum protection and makes it more difficult for any single pathogen to evolve resistance to the entire arsenal. researchgate.net The constant generation of novel peptides through adaptive evolution ensures that amphibians are well-equipped to defend against a dynamic microbial landscape. globethesis.com
Advanced Research Methodologies and Approaches for Studying Nigrocin 6n
Molecular Cloning and Recombinant Expression Strategies
The initial discovery and characterization of Nigrocin peptides, including precursors like Nigrocin-6N, fundamentally rely on molecular cloning techniques. The process typically begins with the creation of a cDNA library from the skin secretions of specific frog species, such as Odorrana andersonii or Hylarana latouchii. qub.ac.ukqub.ac.uk A "shotgun" cloning approach is often employed to identify novel peptide precursor-encoding cDNAs. qub.ac.uk
Once isolated, the nucleic acid sequence reveals the precursor's structure, which typically includes a signal peptide, an acidic spacer peptide, and the mature peptide sequence. qub.ac.uk The open reading frame (ORF) of the mature peptide is the primary target for further study.
For recombinant expression, the following strategies are standard:
Gene Amplification: The gene segment encoding the mature Nigrocin peptide is amplified using the polymerase chain reaction (PCR). nih.gov Specific primers are designed to flank the desired DNA sequence, allowing for its selective amplification. nih.govmdpi.com
Vector Ligation: The amplified PCR product is then ligated into an expression vector, such as the pET-32a vector. These vectors are chosen for their ability to produce large quantities of the protein in a host system. mdpi.com
Host Transformation and Expression: The recombinant vector is introduced into a suitable host, commonly E. coli strains like BL21. mdpi.com The host's cellular machinery is then induced to express the Nigrocin peptide.
Purification: Following expression, the recombinant peptide is purified from the cell lysate. If the vector includes a tag (e.g., a His-tag), affinity chromatography (like Ni-NTA chromatography) is used for efficient purification. mdpi.com The purity of the final product is confirmed using techniques like SDS-PAGE. mdpi.com
This approach allows researchers to produce significant quantities of the Nigrocin peptide for structural and functional studies, overcoming the limitations of isolating it from natural sources.
Synthetic Peptide Chemistry for Analogue Generation and Modification
Solid-phase peptide synthesis (SPPS) is a cornerstone for generating Nigrocin-6N analogues. This chemical approach provides the flexibility to create modified peptides with enhanced properties or to probe structure-activity relationships. A key target for modification in many frog-derived peptides is the "Rana box," a conserved disulfide-bridged heptapeptide (B1575542) loop at the C-terminus. qub.ac.ukqub.ac.uk
Research on Nigrocin peptides has explored several modification strategies:
Rana Box Substitution: In one study, the entire Rana box of Nigrocin-HL was substituted with a single amidated phenylalanine residue. This modification resulted in a shorter analogue, Nigrocin-HLM, which exhibited dramatically enhanced antimicrobial potency, particularly against methicillin-resistant Staphylococcus aureus (MRSA). qub.ac.uk
Cationicity Enhancement: The net positive charge of a peptide is crucial for its initial interaction with negatively charged bacterial membranes. By strategically substituting neutral or acidic amino acid residues with cationic ones like arginine or lysine, analogues with improved antimicrobial efficacy can be designed. qub.ac.uk For instance, the Nigrosin-6VL analogue, 2170-2R, was developed with enhanced cationicity, leading to better therapeutic potential. qub.ac.uk
Amphiphilicity Adjustment: The balance between hydrophobicity and hydrophilicity (amphiphilicity) is critical for membrane disruption. Modifications can be designed using bioinformatics tools to optimize this property, potentially increasing the peptide's effectiveness. researchgate.net
A wide array of chemical modifications can be incorporated during synthesis to enhance stability, alter function, or add labels for detection. genscript.com
Table 1: Examples of Synthetic Modifications for Peptide Analogues
| Modification Type | Purpose | Example |
| N-terminal Acetylation | Increases stability by mimicking a natural protein structure and removing charge. | Acetylating the N-terminus of a peptide to prevent degradation by aminopeptidases. |
| C-terminal Amidation | Increases stability, enhances receptor binding, and neutralizes the C-terminal charge. | Amidating the C-terminus of Nigrocin-HLM to increase its potency. qub.ac.uk |
| Amino Acid Substitution | To enhance a specific property like charge or hydrophobicity. | Replacing amino acids to increase net positive charge (cationicity enhancement). qub.ac.uk |
| Incorporation of D-Amino Acids | Increases resistance to proteolytic degradation, prolonging the peptide's half-life. | Substituting an L-amino acid with its D-isomer. |
| Fluorescent Labeling | Enables visualization and tracking in cell-based assays or biophysical studies. | Attaching a fluorophore like 5-FAM or Cy5 to the N-terminus. genscript.com |
Structural Elucidation Techniques (e.g., Circular Dichroism Spectroscopy, X-ray Crystallography, NMR Spectroscopy)
Determining the three-dimensional structure of Nigrocin-6N and its analogues is crucial for understanding its mechanism of action. While a definitive high-resolution structure from X-ray crystallography or NMR spectroscopy for Nigrocin-6N is not yet published, a combination of predictive modeling and spectroscopic methods is employed.
Computational Modeling: The 3D structures of Nigrocin peptides and their modified versions are often predicted using homology modeling servers like I-TASSER. qub.ac.uk These models can then be visualized and refined using software such as PyMOL and Swiss-PDB-Viewer. qub.ac.uk Such models have predicted, for example, that substituting the Rana box in Nigrocin-HL with phenylalanine increases the peptide's helicity, a key feature for antimicrobial peptides. qub.ac.uk
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful technique used to determine the secondary structure of peptides in different environments (e.g., in aqueous buffer vs. a membrane-mimicking solvent). The characteristic spectra of alpha-helices, beta-sheets, and random coils allow researchers to quantify the conformational changes a peptide undergoes upon interacting with its target, such as a bacterial membrane.
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is the primary method for determining the high-resolution 3D structure of peptides in solution. nih.gov Advanced two-dimensional NMR experiments can reveal through-bond and through-space connectivities between atoms, allowing for a complete structural assignment. nih.gov This technique is essential for validating computational models and understanding the precise spatial arrangement of the peptide's functional groups.
Biophysical Methods for Investigating Molecular Interactions (e.g., Fluorescence Resonance Energy Transfer)
Biophysical techniques are employed to study the dynamic interactions between Nigrocin-6N and its molecular targets, primarily the bacterial cell membrane.
Membrane Permeability Assays: A common method involves using the fluorescent dye N-phenyl-1-naphthylamine (NPN). qub.ac.uk NPN fluoresces weakly in aqueous environments but strongly in the hydrophobic interior of a cell membrane. If a peptide disrupts the bacterial outer membrane, NPN can enter and bind to the lipid bilayer, causing a measurable increase in fluorescence. This assay provides direct evidence of membrane permeabilization. qub.ac.uk
Fluorescence Resonance Energy Transfer (FRET): FRET is a distance-dependent interaction between two fluorophores, a donor and an acceptor. It can be used to study peptide-membrane interactions or peptide-protein binding. For example, by labeling the Nigrocin peptide with a donor fluorophore and lipids in a model membrane vesicle with an acceptor, the proximity and binding kinetics of the peptide to the membrane can be precisely measured.
These methods help to quantify the physical interactions that underpin the biological activity of the peptide.
Cell-Based Assays for Functional Characterization (excluding toxicity)
To determine the biological function of Nigrocin-6N and its analogues, a suite of cell-based assays is utilized. These assays measure the peptide's efficacy against various microbes and its effect on specific cellular processes.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays: These are the foundational assays for antimicrobial characterization. qub.ac.ukqub.ac.uk The MIC is the lowest concentration of the peptide that prevents visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death. qub.ac.uk These values are determined for a panel of clinically relevant bacteria (both Gram-positive and Gram-negative) and fungi. qub.ac.uk
Time-Kill Kinetic Assays: These assays provide a dynamic view of antimicrobial activity. qub.ac.uk Bacteria are incubated with the peptide at various concentrations (e.g., 1x, 2x, 4x MIC), and the number of viable cells is counted at different time points. This reveals how quickly the peptide kills the target pathogen. For example, studies have shown that some Nigrocin analogues can eradicate E. coli and MRSA within 5 minutes. qub.ac.uk
Functional Cellular Assays: Nigrocin peptides may have functions beyond antimicrobial activity. For instance, the peptide Nigrocin-OA27 was tested for its effect on melanin (B1238610) production in B16 melanoma cells. nih.gov These experiments showed that the peptide could significantly reduce melanin content, indicating a potential application in dermatology. nih.gov
Table 2: Functional Characterization Data for Nigrocin Analogues
| Peptide | Organism | Assay | Finding | Reference |
| Nigrocin-HLM | S. aureus | MIC | >10-fold increase in growth inhibition compared to parent peptide. | qub.ac.uk |
| Nigrocin-HLM | E. coli | MIC | >10-fold increase in growth inhibition compared to parent peptide. | qub.ac.uk |
| 2170-2R | E. coli ATCC 8739 | Time-Kill (1x MIC) | Bacteria killed within 5 minutes. | qub.ac.uk |
| 2170-2R | MRSA NCTC 12493 | Time-Kill (1x MIC) | Bacteria killed within 5 minutes. | qub.ac.uk |
| Nigrocin-OA27 | B16 Cells | Melanin Content | Significantly reduced melanin content in cells. | nih.gov |
Advanced Proteomic and Bioinformatic Approaches for Discovery and Characterization
The discovery and development of peptides like Nigrocin-6N are increasingly driven by integrated proteomic and bioinformatic pipelines.
Proteomic Discovery: The initial identification of novel peptides often comes from "bottom-up" or "shotgun" proteomics. nih.gov Skin secretions are collected, the proteins are digested (usually with trypsin), and the resulting peptides are analyzed by tandem mass spectrometry (MS/MS). nih.gov The high-resolution data allows for the sequencing of the peptides.
Bioinformatic Analysis: Once a peptide sequence is obtained, bioinformatics tools are essential for characterization.
Homology Searching: The novel sequence is compared against databases like GenBank using algorithms like BLAST to find related peptides and classify it into a family, such as the Nigrocin family. qub.ac.uk
Sequence Alignment: Aligning the precursor sequences of multiple related peptides (e.g., Nigrocin-6VL and its homologues) helps identify conserved regions, such as the signal peptide and the Rana box, and understand evolutionary relationships. researchgate.net
In Silico Design: Bioinformatics is used to guide the design of new analogues. By modeling changes in properties like net charge, hydrophobicity, and amphipathicity, researchers can predict which modifications are most likely to improve biological activity before undertaking chemical synthesis. researchgate.net
Advanced Proteomic Platforms: Modern platforms using data-independent acquisition (DIA) mass spectrometry offer comprehensive and quantitative analysis of the proteome. creative-proteomics.com These techniques can be used to study how cells respond to peptide treatment on a global protein level, helping to elucidate the mechanism of action and identify potential off-target effects.
In vitro Model Systems for Mechanism of Action Studies
To dissect the specific molecular mechanism by which Nigrocin-6N exerts its effects, various in vitro model systems are used. These cell-free systems allow for the study of specific molecular interactions without the complexity of a living cell.
Membrane Disruption Models: The primary mechanism for many antimicrobial peptides is membrane disruption. This can be studied using several models:
NPN Uptake Assay: As described previously, this assay uses the dye NPN and bacterial cells to specifically measure the permeabilization of the outer membrane. qub.ac.uk
Leakage of Cellular Contents: The integrity of the cytoplasmic membrane can be assessed by measuring the leakage of intracellular components. An increase in the absorbance at 260 nm in the supernatant of peptide-treated bacteria indicates the release of DNA and RNA, confirming membrane lysis. nih.gov
Enzymatic Inhibition Assays: If a peptide is thought to act by inhibiting a specific enzyme, this can be tested directly. For Nigrocin-OA27, its effect on melanin synthesis was investigated by measuring its ability to inhibit the catalytic activity of tyrosinase, the key enzyme in melanogenesis. nih.gov This confirmed that part of its whitening effect is due to direct binding and inhibition of the enzyme's active site. nih.gov
Component Interaction Studies: The mechanism may involve binding to specific molecular components of the bacterial cell wall. For some antibiotics, the mechanism involves interaction with lipopolysaccharide (LPS) and essential outer membrane proteins like BamA, leading to a breakdown of membrane integrity and cell lysis. drugtargetreview.com Similar assays can be designed to test if Nigrocin-6N binds to these or other specific molecular targets.
Future Research Directions and Unanswered Questions in Nigrocin 6n Biology
Comprehensive Elucidation of the Full Biological Repertoire
The biological activities of the mature peptide derived from the Nigrocin-6N precursor are predicted to extend beyond simple antimicrobial action, a common feature of many AMPs. Initial bioinformatic analyses have identified a peptide, PeNi7, from the black-spotted frog Pelophylax nigromaculatus, which shares 100% sequence identity with the mature region of Nigrocin-6N. nih.gov This provides a critical starting point for experimental validation.
Future investigations must systematically screen the mature Nigrocin-6N peptide against a wide array of microbial targets. This should include multidrug-resistant bacteria, pathogenic fungi, and various viral strains to map its full antimicrobial spectrum. Beyond its direct microbicidal effects, the immunomodulatory potential of Nigrocin-6N warrants thorough exploration. Many AMPs can modulate the host immune response by recruiting immune cells and influencing inflammatory pathways. nih.gov Determining whether Nigrocin-6N possesses such capabilities is a crucial step in understanding its complete biological role. Furthermore, given that some peptides from amphibians have shown other bioactivities, such as effects on melanin (B1238610) production, exploring a wider range of cellular effects is justified.
Detailed Structure-Function Relationship Analysis for Rational Peptide Design
The primary sequence of the Nigrocin-6N family is noted for its high content of the hydrophobic amino acid Alanine. mdpi.comnih.gov Predictive studies also suggest that the mature Nigrocin-6N peptide adopts an all-α helical secondary structure, a common conformation for membrane-active AMPs. mdpi.comnih.gov These initial findings provide a foundation for in-depth structure-function relationship (SFR) studies.
A key future direction is the experimental determination of the three-dimensional structure of Nigrocin-6N, likely through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or X-ray crystallography. This will provide a high-resolution map of its atomic arrangement and inform how it interacts with microbial membranes.
Once the native structure is understood, a rational peptide design strategy can be implemented. This involves the systematic substitution of amino acid residues to probe their contribution to antimicrobial potency, spectrum, and toxicity. For instance, modifying the charge, hydrophobicity, and amphipathicity of the peptide can lead to analogs with enhanced therapeutic indices. The goal of such studies is to create derivatives of Nigrocin-6N with improved efficacy and reduced off-target effects, paving the way for potential therapeutic applications. The principles of rational design have been successfully applied to other peptides to enhance their desired biological activities. mdpi.com
Systems-Level Understanding of Nigrocin-6N Regulatory Networks
Currently, there is a significant knowledge gap regarding the regulatory networks governing the expression of the Nigrocin-6N protein precursor. Understanding when and how this peptide is produced in its native biological context is fundamental to appreciating its physiological role.
Future research should focus on identifying the endogenous and exogenous signals that trigger the transcription and translation of the Nigrocin-6N gene. This could involve exposing the source organism, Pelophylax nigromaculatus, to various stimuli such as pathogens or stress factors and subsequently measuring the expression levels of Nigrocin-6N mRNA.
Furthermore, elucidating the intracellular signaling pathways that lead to its production is a critical next step. This would involve identifying the transcription factors and regulatory elements in the promoter region of the Nigrocin-6N gene. A systems biology approach, integrating transcriptomics, proteomics, and bioinformatics, will be instrumental in constructing a comprehensive model of the Nigrocin-6N regulatory network. nih.gov
Exploring Novel and Unconventional Mechanisms of Action
While many AMPs with α-helical structures act by disrupting the integrity of microbial cell membranes, the precise mechanism of action for Nigrocin-6N is yet to be determined. mdpi.com Future research must move beyond the assumption of simple membrane permeabilization and explore a wider range of possibilities.
Advanced microscopy techniques, such as atomic force microscopy and confocal laser scanning microscopy, can be employed to visualize the interaction of Nigrocin-6N with bacterial membranes in real-time. This will help to discern whether it forms discrete pores, causes widespread membrane destabilization, or acts via a different mechanism.
Moreover, the potential for intracellular targets should not be overlooked. Some AMPs can translocate across the cell membrane and interfere with essential cellular processes, including the synthesis of DNA, RNA, and proteins. nih.gov Investigating whether Nigrocin-6N can bind to and inhibit the function of intracellular components in microbial cells will provide a more complete picture of its antimicrobial strategy.
Potential Applications as Research Probes and Tools in Basic Science
Beyond its potential therapeutic applications, the unique properties of Nigrocin-6N could be harnessed for use as a research tool in basic science. If Nigrocin-6N is found to have a highly specific interaction with a particular microbial component or cell type, it could be developed into a molecular probe.
Q & A
Basic Research Questions
Q. How can researchers formulate a focused research question for studying the Nigrocin-6N protein precursor?
- Methodological Answer : Use the PICO framework (Population, Intervention/Exposure, Comparison, Outcome) to structure hypotheses. For example:
- Population: Specific cell lines or model organisms expressing Nigrocin-6N.
- Intervention: Knockdown/overexpression of the precursor.
- Comparison: Wild-type vs. modified systems.
- Outcome: Changes in protein interaction networks or cellular phenotypes.
This approach ensures alignment with testable hypotheses and avoids ambiguity .
Q. What strategies are effective for conducting a literature review on Nigrocin-6N precursor homologs?
- Methodological Answer :
Database Selection : Use curated repositories (e.g., UniProt, NCBI) to identify homologs via sequence alignment tools (BLAST, Clustal Omega).
Keyword Optimization : Combine terms like "Nigrocin-6N," "partial precursor," and "functional domains" with Boolean operators.
Gap Analysis : Map known functions (e.g., enzymatic activity, structural motifs) to unresolved areas (e.g., post-translational modifications) using tools like PRISMA flow diagrams .
- Supporting Evidence : Systematic reviews require structured gap analysis to prioritize research aims .
Q. How should researchers design preliminary experiments to characterize the Nigrocin-6N precursor?
- Methodological Answer : Start with in silico analysis (e.g., predicting domains via Pfam or SMART databases) followed by wet-lab validation :
- Expression Profiling: Use RT-qPCR/Western blotting to quantify precursor levels across tissues.
- Localization Studies: Employ immunofluorescence or GFP tagging.
- Statistical Rigor : Include triplicate replicates and negative controls to minimize bias .
Advanced Research Questions
Q. How can contradictory data on Nigrocin-6N precursor function be resolved?
- Methodological Answer : Apply triangulation :
Multi-omics Integration : Compare transcriptomic, proteomic, and metabolomic datasets to identify consensus pathways.
Orthogonal Assays : Validate interactions using SPR (surface plasmon resonance) alongside co-IP.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
